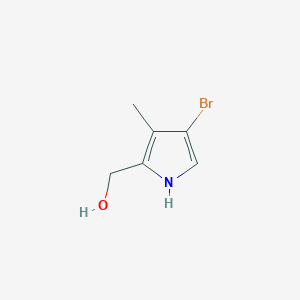![molecular formula C8H3ClN2O B13662626 7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
7-Chlorobenzo[d]isoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobenzo[d]isoxazole-4-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O It is a derivative of benzoisoxazole, characterized by the presence of a chlorine atom at the 7th position and a nitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the intermediate isoxazole, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[d]isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoisoxazoles, which can have different functional groups replacing the chlorine atom or modifying the nitrile group.
Scientific Research Applications
7-Chlorobenzo[d]isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]isoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and nitrile groups play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole: Lacks the chlorine and nitrile groups, resulting in different chemical properties and reactivity.
7-Bromobenzo[d]isoxazole-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Cyanobenzo[d]isoxazole:
Uniqueness
7-Chlorobenzo[d]isoxazole-4-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H3ClN2O |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
7-chloro-1,2-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-7-2-1-5(3-10)6-4-11-12-8(6)7/h1-2,4H |
InChI Key |
SPMGXVNIPGIRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=NO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)










![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
